1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine
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Overview
Description
1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of substituted pyridines. It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influence its chemical properties and reactivity. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine typically involves the halogenation of pyridine derivatives. The process begins with the chlorination of a pyridine compound, followed by bromination to introduce the bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form strong interactions with target molecules. These interactions can influence various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-3-chloropyridin-2-yl)ethanone: Similar in structure but differs in the position of the chlorine atom.
5-Bromo-2-chloropyridine: Lacks the ethanamine group but shares the bromine and chlorine substitution on the pyridine ring.
Uniqueness
The presence of the ethanamine group further enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H8BrClN2 |
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Molecular Weight |
235.51 g/mol |
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8BrClN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
InChI Key |
UMTWEFLEZXQDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
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